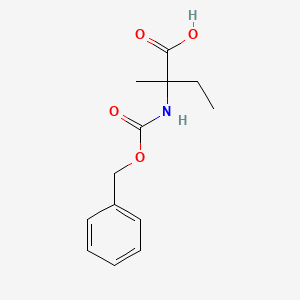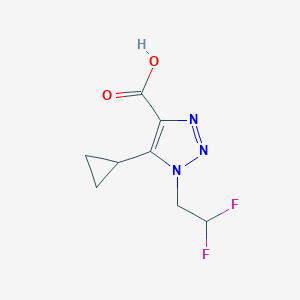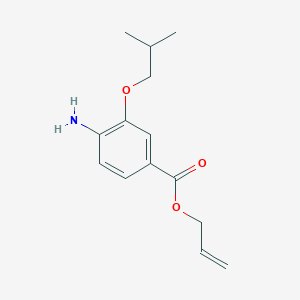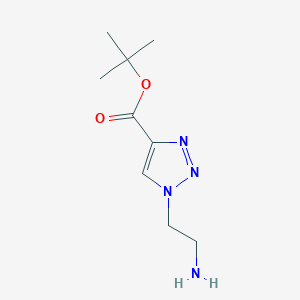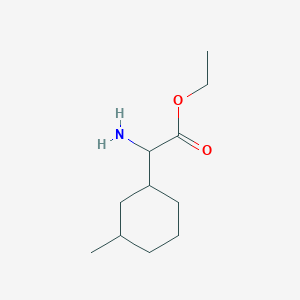
Ethyl 2-amino-2-(3-methylcyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ethyl 2-amino-2-(3-methylcyclohexyl)acetate involves several steps. One common method includes the reaction of 3-methylcyclohexanone with ethyl chloroacetate in the presence of a base to form the intermediate ethyl 2-(3-methylcyclohexylidene)acetate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
In industrial production, the process may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-amino-2-(3-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum .
Applications De Recherche Scientifique
Ethyl 2-amino-2-(3-methylcyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-2-(3-methylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-2-(3-methylcyclohexyl)acetate can be compared with similar compounds such as:
Ethyl 2-amino-2-(cyclohexyl)acetate: Lacks the methyl group on the cyclohexyl ring, which may affect its reactivity and biological activity.
Ethyl 2-amino-2-(4-methylcyclohexyl)acetate: The position of the methyl group on the cyclohexyl ring is different, potentially leading to variations in steric effects and chemical behavior.
Ethyl 2-amino-2-(3,4-dimethylcyclohexyl)acetate: Contains an additional methyl group, which may influence its solubility and interaction with molecular targets.
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h8-10H,3-7,12H2,1-2H3 |
Clé InChI |
DLWGOWPDGOKAAZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1CCCC(C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



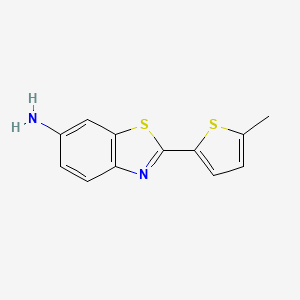

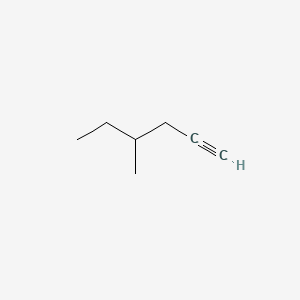

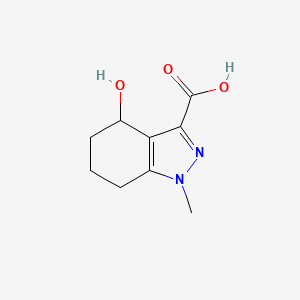
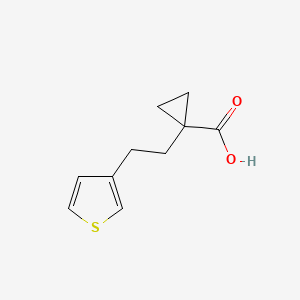
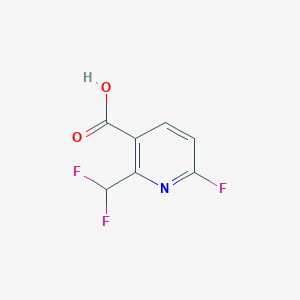
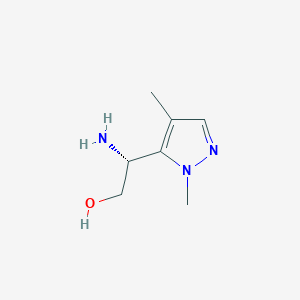
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)
